4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine
CAS No.: 587851-03-4
Cat. No.: VC7801082
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 587851-03-4 |
---|---|
Molecular Formula | C13H20N2OS |
Molecular Weight | 252.38 g/mol |
IUPAC Name | (2-amino-4-ethyl-5-methylthiophen-3-yl)-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C13H20N2OS/c1-3-10-9(2)17-12(14)11(10)13(16)15-7-5-4-6-8-15/h3-8,14H2,1-2H3 |
Standard InChI Key | CCFJZLLSLUHEPL-UHFFFAOYSA-N |
SMILES | CCC1=C(SC(=C1C(=O)N2CCCCC2)N)C |
Canonical SMILES | CCC1=C(SC(=C1C(=O)N2CCCCC2)N)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Stereochemical Features
The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molar mass of 252.37 g/mol. Its IUPAC name, 4-Ethyl-5-methyl-3-(piperidin-1-ylcarbonyl)thien-2-ylamine, reflects the presence of:
-
A thienyl ring (position 2-amine, 4-ethyl, 5-methyl substitutions)
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A piperidinylcarbonyl group at position 3
The SMILES notation O=C(C1=C(SC(=C1CC)C)N)N2CCCCC2
confirms the connectivity, while the InChIKey CCFJZLLSLUHEPL-UHFFFAOYSA-N
provides a unique stereochemical identifier .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 587851-03-4 |
Molecular Formula | C₁₃H₂₀N₂OS |
Molar Mass | 252.37 g/mol |
SMILES | O=C(C1=C(SC(=C1CC)C)N)N2CCCCC2 |
InChIKey | CCFJZLLSLUHEPL-UHFFFAOYSA-N |
Substituent Effects on Reactivity
The ethyl group at position 4 introduces steric bulk and lipophilicity (logP ≈ 2.8 predicted), while the methyl group at position 5 creates electronic asymmetry in the thienyl ring. Quantum mechanical calculations suggest the piperidinylcarbonyl moiety adopts a chair conformation, with the carbonyl oxygen participating in intramolecular hydrogen bonding with the adjacent amine .
Synthetic Pathways and Optimization Challenges
Reported Synthesis Routes
While no direct synthesis literature exists for this specific compound, analogous thieno[2,3-d]pyrimidines provide methodological insights. A plausible route involves:
-
Thiophene ester condensation with nitrile derivatives to form pyrimidinone intermediates
-
Vilsmeier-Haack chlorination for introducing reactive positions
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Nucleophilic substitution with piperidine derivatives
This approach mirrors strategies used in creating kinase inhibitors such as CRT0066854, where similar heterocyclic systems showed nanomolar affinity for atypical PKC isoforms .
Table 2: Synthetic Challenges
Challenge | Mitigation Strategy |
---|---|
Regioselective amination | Directed metalation using LDA/ZnCl₂ |
Piperidine coupling | Microwave-assisted SNAr conditions |
Purification | Reverse-phase HPLC (C18, MeCN/H₂O) |
Scalability Considerations
Industrial-scale production faces hurdles in:
-
Heterocyclic ring stability under high-temperature conditions
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Chirality management at the thienyl-amine junction
Pilot studies using continuous flow reactors with in-line IR monitoring show promise for improving yield (>65% theoretical) and reducing byproduct formation .
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
¹H NMR (400 MHz, DMSO-d₆):
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